4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole
CAS No.: 2361634-63-9
Cat. No.: VC11579604
Molecular Formula: C13H15IN2O3
Molecular Weight: 374.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361634-63-9 |
|---|---|
| Molecular Formula | C13H15IN2O3 |
| Molecular Weight | 374.17 g/mol |
| IUPAC Name | 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)pyrazole |
| Standard InChI | InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3 |
| Standard InChI Key | CGUDHAKNFZMOHR-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C=C(C=N1)C2=CC(=C(C=C2)I)OCOC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—functionalized with two distinct substituents. The 1-position bears a methoxymethyl group (), while the 4-position is occupied by a phenyl ring substituted with iodine at the para position and a methoxymethoxy group () at the meta position . This arrangement introduces steric and electronic effects that influence reactivity.
Key Structural Attributes:
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Iodine Substituent: Enhances molecular polarizability and serves as a leaving group in cross-coupling reactions .
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Methoxymethoxy Groups: Act as protective moieties for hydroxyl groups during multi-step syntheses.
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Pyrazole Core: Imparts rigidity and potential hydrogen-bonding capabilities due to nitrogen lone pairs .
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog comparisons provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 374.17 g/mol | |
| Molecular Formula | ||
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | |
| Solubility | Likely soluble in DMF, THF |
The iodine atom’s presence suggests susceptibility to nucleophilic substitution or metal-catalyzed coupling, while the methoxymethyl groups may confer stability against hydrolysis under basic conditions .
Synthesis and Synthetic Strategies
Key Synthetic Routes
The compound’s synthesis likely involves sequential functionalization of a pyrazole precursor. A plausible pathway, inferred from related methodologies , includes:
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Pyrazole Alkylation: Introduction of the methoxymethyl group via alkylation of 1H-pyrazole using methoxymethyl chloride in the presence of a base like NaH .
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Phenyl Ring Functionalization: Electrophilic iodination and protection of hydroxyl groups as methoxymethoxy ethers.
Example Protocol (Hypothetical):
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Step 1: React 1H-pyrazole with NaH and methoxymethyl chloride in DMF at 0°C to yield 1-(methoxymethyl)-1H-pyrazole .
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Step 2: Couple the product with 4-iodo-3-(methoxymethoxy)phenylboronic acid via Suzuki-Miyaura cross-coupling under palladium catalysis .
Challenges and Optimization
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Regioselectivity: Ensuring substitution at the 4-position of the pyrazole requires careful control of reaction conditions.
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Protection-Deprotection: Methoxymethoxy groups may necessitate acidic or reductive conditions for removal, complicating multi-step sequences.
Analytical Characterization
Spectroscopic Data
While experimental spectra are scarce, predicted signatures include:
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NMR:
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MS: Molecular ion peak at m/z 374.17 ().
Chromatographic Behavior
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HPLC: Retention time influenced by methoxymethoxy groups’ polarity.
Future Research Directions
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